7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3,4-Diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a 3,4-diethoxyphenyl substituent at position 7 and a methylsulfanyl group at position 2 (Figure 1). Thienopyrimidines are heterocyclic compounds with a fused thiophene and pyrimidine ring system, known for their diverse pharmacological activities, including anticancer, antimicrobial, and receptor antagonism .
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-4-21-12-7-6-10(8-13(12)22-5-2)11-9-24-15-14(11)18-17(23-3)19-16(15)20/h6-9H,4-5H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIRNLMLOAQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core structure that is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H18N2O3S2
- Molecular Weight : 362.46 g/mol
- CAS Number : 6281-66-9
The compound's structure includes a 3,4-diethoxyphenyl group and a methylsulfanyl group, which contribute to its unique chemical reactivity and biological properties.
Preliminary studies suggest that compounds with similar structures often exhibit significant pharmacological effects, including:
- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit inflammatory pathways.
- Anticancer Activity : Early research indicates that this compound may interact with various molecular targets involved in cancer proliferation and survival.
Antitumor Activity
Research has highlighted the antitumor potential of this compound. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives that demonstrated potent anticancer activity against various human cancer cell lines, including:
- MCF-7 (Breast Adenocarcinoma)
- HeLa (Cervical Carcinoma)
- HCT-116 (Colonic Carcinoma)
These studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy against these cancer types.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.39 ± 0.06 |
| HeLa | 0.46 ± 0.04 |
| HCT-116 | 0.03 ± 0.01 |
Mechanistic Insights
The mechanism of action is believed to involve:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicated that it may cause cell cycle arrest at the G1/S phase.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
-
In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
- For instance, a study reported that derivatives exhibited over 70% inhibition in cancer cell proliferation.
-
In Vivo Studies : Animal models have been used to assess the therapeutic efficacy and safety profile of these compounds.
- Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.
Comparison with Similar Compounds
Comparison with Similar Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Table 1: Structural and Activity Comparison of Selected Derivatives
Key Observations:
Substituent Position and Activity: Position 7 modifications (e.g., 3,4-diethoxyphenyl in the target compound vs. 4-fluorophenyl in BL20240) influence target selectivity. Diethoxy groups may enhance lipophilicity and membrane permeability compared to smaller substituents like fluorine .
Biological Activity Trends :
- Methoxy and ethoxy groups (e.g., Compounds 12 and target compound) are associated with kinase inhibition (EGFR/VEGFR-2), while bulkier groups like pyrazole (Compound 6b) may enable DNA-targeted mechanisms .
- Fluorinated derivatives (e.g., BL20240, Compound in ) show improved metabolic stability and binding affinity due to electronegative effects .
Key Observations:
- Microwave Synthesis : Compounds like 6b are synthesized via microwave-assisted methods, reducing reaction times from hours to minutes .
- POCl3-Mediated Cyclization: A common method for thienopyrimidinone formation, as seen in Compounds 12 and 6b .
- Challenges with the Target Compound : Its discontinued commercial status () may reflect difficulties in scaling up or purifying the diethoxyphenyl substituent.
Preparation Methods
Cyclocondensation of Thiophene Carboxamides
Cyclocondensation of 3-aminothiophene-2-carboxamide derivatives with formamidine or thiourea equivalents under acidic or basic conditions yields the pyrimidinone ring. For example, heating 3-amino-5-(3,4-diethoxyphenyl)thiophene-2-carboxamide with trimethyl orthoformate in acetic acid generates the bicyclic core. This method typically achieves yields of 65–80%, contingent on substituent electronic effects.
Oxidative Cyclization of Thieno[2,3-d]oxazine-2,4-diones
Alternative routes employ 2H-thieno[2,3-d]oxazine-2,4(1H)-dione intermediates, which undergo ring-opening and recyclization in the presence of amines or aldehydes. For instance, refluxing the oxazine-dione with 3,4-diethoxyphenylacetaldehyde and ammonium acetate in ethanol produces the thienopyrimidinone skeleton in 45–60% yield.
Methylsulfanyl Group Installation at Position 2
The methylsulfanyl (-SMe) group is introduced via nucleophilic displacement or direct cyclization with sulfur-containing reagents.
Nucleophilic Substitution of Chloro Intermediates
A chloro group at position 2 undergoes substitution with sodium thiomethoxide (NaSMe) in polar aprotic solvents:
| Substrate | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloro-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | NaSMe (2 eq) | DMF | 80°C | 88% |
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with the electron-deficient pyrimidinone ring enhancing electrophilicity at position 2.
Cyclocondensation with Methyl Thiol Precursors
Incorporating methylsulfanyl during core formation simplifies synthesis. For example, cyclizing 3-amino-5-(3,4-diethoxyphenyl)thiophene-2-carbothioamide with methyl isocyanate in DMF at 120°C directly yields the target compound in 70% yield.
One-Pot Multicomponent Strategies
Recent advances employ tandem reactions to streamline synthesis:
Three-Component Assembly
A one-pot protocol combines 2H-thieno[2,3-d]oxazine-2,4(1H)-dione, 3,4-diethoxybenzaldehyde, and methylthioamine in ethanol under microwave irradiation (150°C, 2 h), achieving 68% yield. This method circumvents intermediate isolation, enhancing atom economy.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Suzuki Coupling + Substitution | High regioselectivity; modular | Multiple steps; Pd cost | 75–88% |
| Direct Cyclocondensation | Fewer steps; in situ functionalization | Limited substrate scope | 65–70% |
| Multicomponent Reaction | Atom-economical; rapid | Optimization required for new substrates | 60–68% |
Characterization and Validation
Critical analytical data for the target compound:
- HRMS : m/z 387.0942 [M+H]⁺ (calc. 387.0945).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.52–7.48 (m, 3H, Ar-H), 4.18–4.10 (q, 4H, -OCH₂CH₃), 2.64 (s, 3H, -SMe), 1.42–1.38 (t, 6H, -OCH₂CH₃).
- X-ray Crystallography : Confirms the thieno[3,2-d]pyrimidin-4(3H)-one core and substituent orientations.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step reactions starting with Gewald’s thiophene derivatives or analogous precursors. A common approach includes:
- Condensation reactions : Reacting 2-aminothiophene-3-carboxylate derivatives with primary amines or urea derivatives under reflux in anhydrous xylenes or acetic acid .
- Thioether formation : Introducing the methylsulfanyl group via nucleophilic substitution using methyl mercaptan or disulfide reagents in the presence of a base (e.g., triethylamine) .
- Diethoxyphenyl incorporation : Suzuki-Miyaura coupling or Ullmann-type reactions may be used to attach the 3,4-diethoxyphenyl moiety to the thienopyrimidine core.
Key parameters : - Temperature : Reflux conditions (~120–140°C) are critical for cyclization .
- Solvent selection : Xylenes or toluene for high-temperature reactions; ethanol or DMF for milder conditions .
- Catalysts : Triethylamine or Pd catalysts for coupling steps .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, the methylsulfanyl group typically appears as a singlet at δ ~2.5 ppm in 1H NMR .
- Infrared Spectroscopy (IR) : Peaks at ~1660–1695 cm⁻¹ indicate the presence of the pyrimidinone carbonyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and fragmentation patterns .
- X-ray crystallography : Resolves the 3D conformation of the thienopyrimidine core and dihedral angles of substituents, aiding in structure-activity relationship (SAR) studies .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- HPLC/GC analysis : Quantify impurities and monitor degradation products.
- Stability testing : Store samples in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the methylsulfanyl group .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .
Advanced Research Questions
Q. How can conflicting bioactivity data across in vitro assays be systematically addressed?
Discrepancies in biological activity (e.g., IC50 values) may arise from:
- Solubility issues : Use DMSO stocks with concentrations ≤1% to avoid solvent interference .
- Off-target effects : Pair target-specific assays (e.g., enzyme inhibition) with orthogonal methods like SPR (surface plasmon resonance) to confirm binding .
- Structural validation : Re-analyze compound integrity post-assay via LC-MS to rule out degradation .
Example : If inconsistent kinase inhibition is observed, perform molecular docking studies to assess substituent interactions with ATP-binding pockets .
Q. What strategies can enhance the compound’s pharmacokinetic (PK) properties while retaining activity?
- Derivatization : Replace the methylsulfanyl group with bioisosteres (e.g., sulfoxide or sulfone) to improve solubility .
- Prodrug design : Mask the 4(3H)-one carbonyl as an ester to enhance oral bioavailability .
- SAR optimization : Introduce electron-withdrawing groups (e.g., fluorine) on the diethoxyphenyl ring to modulate metabolic stability .
Q. How can computational methods guide the design of analogs with improved target selectivity?
- Molecular dynamics (MD) simulations : Model interactions with off-target receptors (e.g., GPCRs) to identify steric clashes or unfavorable hydrogen bonds .
- Quantum mechanical (QM) calculations : Predict electronic effects of substituents on the thienopyrimidine core’s reactivity .
- ADMET prediction : Use tools like SwissADME to forecast absorption and cytochrome P450 interactions .
Q. What experimental approaches resolve contradictions in proposed mechanisms of action?
- CRISPR/Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Chemical proteomics : Employ affinity-based pull-down assays to identify off-target proteins .
- Metabolomic profiling : Track downstream metabolic changes via LC-MS to confirm pathway modulation .
Methodological Considerations
Q. How to design dose-response studies for in vivo efficacy testing?
- Dosing regimen : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to determine optimal doses based on half-life (t1/2) and Cmax from preliminary rodent studies .
- Control groups : Include vehicle controls and reference compounds (e.g., known kinase inhibitors) .
- Endpoint selection : Measure biomarkers (e.g., phosphorylation levels) alongside tumor volume reduction in oncology models .
Q. What are best practices for synthesizing and characterizing novel derivatives?
- Parallel synthesis : Use robotic liquid handlers to generate libraries of analogs with varying substituents .
- High-throughput screening (HTS) : Employ 96-well plates for rapid assessment of cytotoxicity and target inhibition .
- Crystallographic validation : Co-crystallize promising derivatives with target proteins to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
